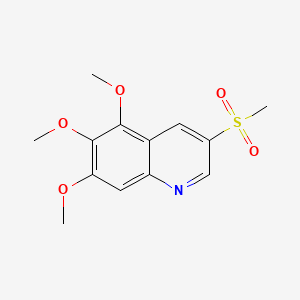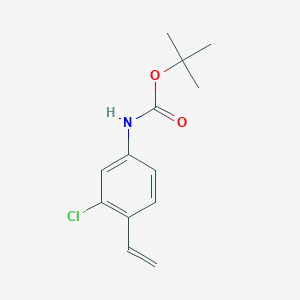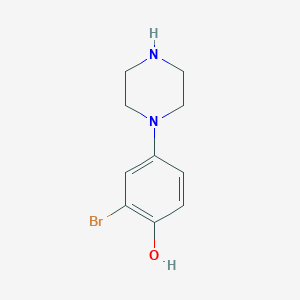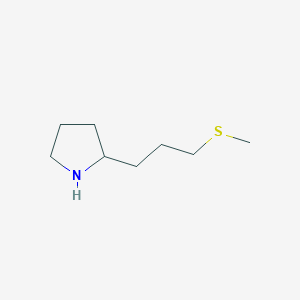
3-Methanesulfonyl-5,6,7-trimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of transition-metal catalysis and the use of environmentally benign reagents are likely to be employed to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methanesulfonyl-5,6,7-trimethoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
3-Methanesulfonyl-5,6,7-trimethoxyquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline involves its interaction with tubulin, a protein that is essential for cell division . By inhibiting tubulin polymerization, this compound can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells . Molecular docking studies have shown that this compound binds to the catalytic site of tubulin, disrupting its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
5,6,7-Trimethoxyquinoline: Lacks the methanesulfonyl group but shares the trimethoxy substitution pattern.
3-Methanesulfonylquinoline: Lacks the trimethoxy groups but contains the methanesulfonyl group.
Uniqueness
3-Methanesulfonyl-5,6,7-trimethoxyquinoline is unique due to the combination of its methanesulfonyl and trimethoxy groups, which contribute to its specific biological activities and chemical properties .
Propriétés
Formule moléculaire |
C13H15NO5S |
|---|---|
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C13H15NO5S/c1-17-11-6-10-9(12(18-2)13(11)19-3)5-8(7-14-10)20(4,15)16/h5-7H,1-4H3 |
Clé InChI |
ASCWDBZVFRYADN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C=C(C=NC2=C1)S(=O)(=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)


![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)







